3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research. The presence of the fluorophenyl and sulfanylidene groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced through the reaction of the quinazolinone intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinones
Substitution: Substituted quinazolinones with various functional groups
Scientific Research Applications
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with a similar fluorophenyl group but different core structure.
1-(3-fluorophenyl)-2-(pyrrolidin-1-yl)-hexan-1-one: Another fluorophenyl-containing compound with different functional groups.
Uniqueness
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to its combination of a quinazolinone core, fluorophenyl group, and sulfanylidene group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
65141-59-5 |
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Molecular Formula |
C14H9FN2OS |
Molecular Weight |
272.3 |
IUPAC Name |
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H9FN2OS/c15-9-4-3-5-10(8-9)17-13(18)11-6-1-2-7-12(11)16-14(17)19/h1-8H,(H,16,19) |
InChI Key |
KHLKKARCHAGCII-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC=C3)F |
solubility |
not available |
Origin of Product |
United States |
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